6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as MTT, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. MTT is a yellowish crystalline powder that is soluble in organic solvents and is widely used as a reagent in biochemical assays to determine cell viability, proliferation, and metabolic activity.
Scientific Research Applications
UV Light Absorption and Synthesis
A significant application of derivatives of 6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is in the synthesis of UV light-absorbing materials. For instance, 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, a closely related compound, has been synthesized as a precursor for producing bis(resorcinyl) triazine derivatives. These derivatives function as UV light absorbers, highlighting the potential of similar triazine derivatives in applications like sunscreens or protective coatings for materials sensitive to UV light (Jiang, Wang, & Li, 2008).
Drug Research and Development
In the field of pharmaceutical research, triazine derivatives have shown promise. For instance, 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines have been synthesized and evaluated for their antiplasmodial activity. These compounds exhibited significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria (Lourens et al., 2016).
Material Science and Polymer Research
In material science, 1,3,5-triazine-based diamines, including 6-phenyl-1,3,5-triazine-2,4-diamine, have been used in the synthesis of polyimides. These polyimides demonstrate excellent solubility in polar aprotic solvents and exhibit high thermal stability, making them potential candidates for applications in polymer semiconductors (Li et al., 2017).
Agricultural and Environmental Applications
The derivatives of 1,3,5-triazine, such as atrazine (a related compound), are widely used in agriculture as herbicides. Studies have been conducted to understand the environmental impact of these compounds, particularly focusing on their runoff and volatilization from agricultural fields (Gish et al., 2011).
properties
IUPAC Name |
6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-7-5-3-2-4-6(7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMGVJQSEMDNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349863 | |
Record name | 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
72775-80-5 | |
Record name | 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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